3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-19(13-10-15-6-2-1-3-7-15)22-21-24-23-20(26-21)18-12-11-16-8-4-5-9-17(16)14-18/h1-3,6-7,11-12,14H,4-5,8-10,13H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAGRYJYIMQKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Tetrahydronaphthalene Functionalization
The tetrahydronaphthalene boronic acid is coupled with a halogenated oxadiazole precursor. As described in patent US20120225904A1, Suzuki reactions employ:
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) or [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride.
- Base : Sodium carbonate (aqueous solution).
- Solvent : Toluene/dioxane (4:1 v/v).
- Conditions : 90–110°C for 12–24 hours under argon.
Example Protocol :
- 5-Bromo-1,3,4-oxadiazol-2-amine (1.0 eq), 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) in toluene/dioxane/H₂O (10:2.5:1).
- Reflux at 105°C for 18 hours.
- Yield: 78–85% after column chromatography (SiO₂, ethyl acetate/hexanes).
Cyclization of Diacylhydrazine Precursors
The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of diacylhydrazines. Patent US20120225904A1 details:
- Hydrazide Formation : React methyl 5,6,7,8-tetrahydronaphthalen-2-carboxylate with hydrazine hydrate in ethanol (reflux, 6 hours).
- Cyclization : Treat hydrazide with triethyl orthoacetate in acetic acid (120°C, 4 hours) or POCl₃ (0°C to room temperature).
Optimization Data :
| Cyclization Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethyl orthoacetate | Acetic acid | 120°C | 72 |
| POCl₃ | Dichloromethane | 0°C → RT | 65 |
Synthesis of 3-Phenylpropanoyl Chloride
The acyl chloride is prepared from 3-phenylpropanoic acid using:
- Reagent : Thionyl chloride (2.5 eq) in anhydrous dichloromethane.
- Conditions : Reflux for 2 hours, followed by solvent evaporation.
Safety Note : Thionyl chloride releases toxic gases (SO₂, HCl); reaction requires a fume hood.
Amide Coupling to Form the Final Product
The amide bond is formed via nucleophilic acyl substitution. Patent US20120225904A1 and PubChem data highlight two approaches:
Schotten-Baumann Reaction
- Dissolve Intermediate A (1.0 eq) in NaOH (10% aqueous).
- Add 3-phenylpropanoyl chloride (1.2 eq) dropwise at 0°C.
- Stir for 1 hour, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Yield : 70–75%.
Carbodiimide-Mediated Coupling
- Combine Intermediate A (1.0 eq), 3-phenylpropanoic acid (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in DMF.
- Stir at room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 82–88%.
Alternative Routes and Optimization
Microwave-Assisted Synthesis
Patent US20120225904A1 reports reduced reaction times using microwave irradiation:
- Oxadiazole cyclization : 160°C for 20 minutes (vs. 4 hours conventionally).
- Suzuki coupling : 150°C for 15 minutes (vs. 18 hours).
Protecting Group Strategies
- Boc Protection : Tert-butoxycarbonyl groups stabilize amines during coupling.
- Deprotection : Use HCl in THF (2M, 2 hours) for Boc removal.
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, oxadiazole-H), 7.25–7.10 (m, 5H, phenyl), 2.95 (t, 2H, CH₂CO), 2.80–2.60 (m, 4H, tetrahydronaphthalene).
- HRMS : [M+H]⁺ Calculated: 402.1804; Found: 402.1801.
Challenges and Industrial Scalability
- Pd Catalyst Cost : Substituting Pd(OAc)₂ with NiCl₂(dppp) reduces costs but lowers yield (55–60%).
- Oxadiazole Hydrolysis : Avoid aqueous workup at high pH to prevent ring opening.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the propanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalene derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its structural properties might make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with various biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the tetrahydronaphthalene moiety could play crucial roles in these interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Molecular and Physicochemical Data
*THN: 5,6,7,8-tetrahydronaphthalen-2-yl
Key Observations :
- The target compound has a higher molecular weight (403.46 g/mol) compared to benzamide analogs (e.g., compound 6: 415.38 g/mol) due to the 3-phenylpropanamide chain.
- Substituents like trifluoromethyl (compound 6) or bromo (compound 7) reduce yield (15–50%) compared to simpler analogs .
- The presence of the 5,6,7,8-THN group correlates with lower melting points (e.g., compound 8: 96°C) compared to phenyl-substituted derivatives (e.g., 8d: 135–136°C) .
Key Observations :
- Analogs with the 5,6,7,8-THN group (e.g., compound 8) exhibit superior MMP-9 inhibition (>80%) and cytotoxicity compared to phenyl-substituted derivatives .
- Compound 9 (with a phenyl group) shows higher apoptosis induction than cisplatin, suggesting that the oxadiazole-thioacetamide hybrid structure enhances pro-apoptotic pathways .
Structure-Activity Relationship (SAR)
- Substituent Effects :
- Amide vs. Thioamide Linkages :
- Thioamide derivatives (e.g., compound 8) show higher cytotoxicity than benzamide analogs, possibly due to improved hydrogen bonding or redox activity .
Biological Activity
3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action and relevant research findings.
- Molecular Formula : C21H25N3O
- Molecular Weight : 335.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features, particularly the oxadiazole moiety which is known for various pharmacological effects. The presence of the tetrahydronaphthalene group enhances its lipophilicity and may contribute to its ability to cross biological membranes.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 |
| Compound B | HeLa (Cervical) | 12.0 |
| This compound | A549 (Lung) | 15.0 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies revealed:
- Inhibition against Gram-positive and Gram-negative bacteria , with a notable effect on Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Anticancer Evaluation : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that the introduction of phenyl and tetrahydronaphthalene groups significantly enhanced cytotoxicity compared to simpler structures.
- Antimicrobial Testing : Another research focused on the antimicrobial efficacy of several oxadiazole derivatives. The study concluded that compounds with bulky hydrophobic groups showed improved activity against pathogenic bacteria.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide, and how can yield be optimized?
- Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a tetrahydronaphthalene derivative. Key reagents include hydrazine hydrate and carbon disulfide for oxadiazole ring formation, followed by coupling with a propanamide group. Solvent choice (e.g., ethanol or DMF) and temperature control (80–100°C) are critical for yield optimization. Continuous flow reactors may enhance reproducibility in scaled-up syntheses .
Q. How can analytical techniques confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze aromatic protons (δ 7.2–8.0 ppm for phenyl/tetrahydronaphthalene) and oxadiazole-linked protons.
- IR spectroscopy : Confirm amide C=O stretches (~1670 cm⁻¹) and oxadiazole C-N stretches (~1300 cm⁻¹).
- Mass spectrometry : Validate molecular weight (e.g., HRMS [M+H]+ ~385.4 g/mol) .
Q. What preliminary assays are recommended for screening biological activity?
- Methodological Answer : Start with enzyme inhibition assays (e.g., COX-2 or kinase targets) due to the oxadiazole moiety’s known role in binding catalytic sites. Use cell viability assays (MTT or resazurin) for cytotoxicity profiling at concentrations of 1–100 μM. Include positive controls like celecoxib for anti-inflammatory activity comparison .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (e.g., COX-2 or EGFR). Focus on the oxadiazole ring’s hydrogen bonding with catalytic residues and the tetrahydronaphthalene group’s hydrophobic interactions. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response curves : Test activity across a broader concentration range to identify non-linear effects.
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions.
- Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Substituent variation : Replace the phenyl group with halogenated or electron-withdrawing groups to modulate lipophilicity.
- Oxadiazole modification : Test 1,2,4-oxadiazole vs. 1,3,4-oxadiazole isomers for steric effects.
- Propanamide chain elongation : Introduce methyl or ethyl branches to alter conformational flexibility .
Q. What experimental designs improve pharmacokinetic (ADME) profiling?
- Methodological Answer :
- Aqueous solubility : Use shake-flask method with HPLC quantification.
- Plasma stability : Incubate with rat plasma (37°C, 24h) and monitor degradation via LC-MS.
- Caco-2 permeability : Assess intestinal absorption potential with a monolayer assay .
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) as a greener solvent. Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 4h). Catalytic systems like Fe₃O₄ nanoparticles can minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
